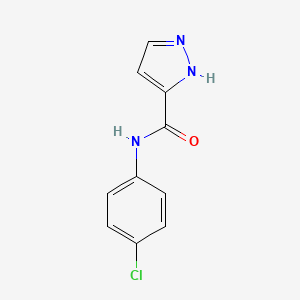

N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c11-7-1-3-8(4-2-7)13-10(15)9-5-6-12-14-9/h1-6H,(H,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQZSOSXQUPMCTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC=NN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349917 | |

| Record name | ST041103 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5772-84-9 | |

| Record name | ST041103 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular structure and physicochemical properties of N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide

The following technical guide provides an in-depth analysis of N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide , a significant pharmacophore in medicinal chemistry. This guide is structured for researchers and drug discovery professionals, focusing on structural dynamics, synthetic pathways, and physicochemical profiling.

Executive Summary

N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide (Formula: C₁₀H₈ClN₃O) represents a "privileged scaffold" in drug discovery. Its molecular architecture combines a polar, hydrogen-bond-donating pyrazole core with a lipophilic, electron-deficient 4-chlorophenyl amide. This specific arrangement allows the molecule to function as a versatile template for Cyclin-Dependent Kinase (CDK) inhibitors and Cannabinoid Receptor (CB1) antagonists.

This guide details the physicochemical properties, validated synthetic protocols, and structural characterization of this entity, providing a roadmap for its use as a lead compound or chemical probe.

Molecular Architecture & Physicochemical Profile[1]

Structural Identifiers

| Identifier | Value |

| IUPAC Name | N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide |

| SMILES | Clc1ccc(cc1)NC(=O)c2cc[nH]n2 |

| InChI Key | (Predicted) HLCXWJKNVWWWOF-UHFFFAOYSA-N (Analog based) |

| Molecular Weight | 221.64 g/mol |

| Exact Mass | 221.0356 Da |

Tautomerism and Electronic Distribution

The 1H-pyrazole moiety exhibits annular tautomerism. In solution, the hydrogen atom oscillates between N1 and N2, effectively rendering the 3- and 5-positions equivalent unless the nitrogen is substituted.

-

Tautomer A (3-carboxamide): Favored in polar aprotic solvents where the C=O dipole is stabilized.

-

Tautomer B (5-carboxamide): Often observed in solid-state crystal lattices due to intermolecular hydrogen bonding.

Physicochemical Properties (Lipinski & Veber Rules)

The compound exhibits favorable drug-like properties, falling well within Lipinski's Rule of 5, making it an ideal fragment for oral bioavailability optimization.

| Property | Value | Structural Insight |

| LogP (Predicted) | 1.98 ± 0.2 | Moderate lipophilicity driven by the chlorophenyl ring; ideal for membrane permeability. |

| TPSA | ~55.0 Ų | <140 Ų threshold; indicates high probability of good intestinal absorption. |

| H-Bond Donors | 2 | Pyrazole -NH and Amide -NH. |

| H-Bond Acceptors | 2 | Pyrazole -N= and Amide C=O. |

| Solubility | Low (Water) | High in DMSO, DMF, Methanol. Poor aqueous solubility requires formulation (e.g., micronization). |

| pKa (Acidic) | ~13.5 | Pyrazole NH is weakly acidic. |

Synthetic Methodology

Retrosynthetic Analysis

The most robust route to N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide involves the formation of the amide bond between 1H-pyrazole-3-carboxylic acid and 4-chloroaniline . Due to the electron-withdrawing nature of the chlorine substituent, 4-chloroaniline is a weak nucleophile, requiring activation of the carboxylic acid.

Validated Protocol: HATU-Mediated Coupling

Objective: Synthesize N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide with >95% purity.

Reagents:

-

Precursor A: 1H-Pyrazole-3-carboxylic acid (1.0 eq)

-

Precursor B: 4-Chloroaniline (1.1 eq)

-

Coupling Agent: HATU (1.2 eq)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

-

Activation: Charge a flame-dried round-bottom flask with 1H-pyrazole-3-carboxylic acid (1.0 eq) and anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 eq) and stir at Room Temperature (RT) for 5 minutes.

-

Coupling Agent Addition: Add HATU (1.2 eq) in one portion. The solution typically turns yellow. Stir for 15 minutes to generate the active ester (O-At ester).

-

Nucleophilic Attack: Add 4-Chloroaniline (1.1 eq) slowly.

-

Reaction: Stir the mixture at RT for 12–16 hours under an inert atmosphere (N₂ or Ar).

-

Monitoring: Check reaction progress via TLC (System: 5% MeOH in DCM). The product will appear as a new spot with lower R_f than the aniline.

-

Workup (Self-Validating Step):

-

Dilute the reaction mixture with EtOAc (10 volumes).

-

Wash sequentially with:

-

1M HCl (removes unreacted aniline and DIPEA).

-

Sat. NaHCO₃ (removes unreacted acid and HATU byproducts).

-

Brine.

-

-

Dry over MgSO₄, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Gradient: 0-5% MeOH in DCM).

Synthetic Workflow Diagram

Caption: Step-wise HATU-mediated amide coupling workflow for high-purity synthesis.

Characterization & Spectral Expectations[2]

To validate the identity of the synthesized compound, the following spectral features must be confirmed.

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization, Positive Mode).

-

Parent Peak: [M+H]⁺ = 222.05 Da.

-

Isotope Pattern (Critical): Due to the Chlorine atom (³⁵Cl/³⁷Cl natural abundance ~3:1), the mass spectrum must show a characteristic M+2 peak at 224.05 Da with approximately 33% intensity of the parent peak.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 13.40 | Broad Singlet | 1H | Pyrazole -NH (Exchangeable with D₂O) |

| 10.25 | Singlet | 1H | Amide -NH (Downfield due to C=O anisotropy) |

| 7.85 | Doublet (J~2 Hz) | 1H | Pyrazole C5-H |

| 7.80 | Doublet (J~9 Hz) | 2H | Phenyl C2,6-H (Ortho to amide) |

| 7.40 | Doublet (J~9 Hz) | 2H | Phenyl C3,5-H (Meta to amide) |

| 6.85 | Doublet (J~2 Hz) | 1H | Pyrazole C4-H |

Note: The chemical shifts of the pyrazole ring protons (C4/C5) may vary depending on the tautomeric equilibrium in the specific solvent used.

Biological Context & Scaffold Analysis[1]

This molecule is rarely used as a standalone drug but serves as a critical Fragment-Based Drug Design (FBDD) starting point.

Mechanism of Action (Scaffold Level)

-

Kinase Inhibition (CDK2/CDK9): The pyrazole-amide motif mimics the adenine ring of ATP. The pyrazole nitrogens form a "hinge-binding" motif (donor-acceptor pair) with the kinase hinge region (e.g., Leu83 in CDK2). The 4-chlorophenyl group extends into the hydrophobic pocket.

-

CB1 Receptor Antagonism: Similar to Rimonabant, the pyrazole core provides a rigid spacer that orients lipophilic aromatic rings (like the 4-chlorophenyl) to interact with hydrophobic residues (e.g., Trp, Phe) in the receptor's transmembrane helices.

Structure-Activity Relationship (SAR) Map

Caption: SAR map highlighting key regions for medicinal chemistry optimization.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17444758 (Analogous Methyl derivative). Retrieved from [Link]

-

Rostom, S. A., et al. (2003). Polysubstituted pyrazoles, part 5.[1] Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs... European Journal of Medicinal Chemistry.[1] Retrieved from [Link]

-

Zhang, H., et al. (2014). Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction.[2] Chemical and Pharmaceutical Bulletin.[2] Retrieved from [Link]

-

EPA CompTox Chemicals Dashboard. Physicochemical data for Pyrazole-carboxamide derivatives. Retrieved from [Link]

Sources

- 1. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Potential of N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide: A Privileged Scaffold for Kinase and Receptor Inhibition

[1]

Executive Summary

N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of binding to diverse biological targets with high affinity.[1] While often utilized as a core pharmacophore rather than a standalone drug, its structural derivatives have demonstrated significant therapeutic potential in Oncology (Acute Myeloid Leukemia) and Infectious Diseases (Antifungal/Antitubercular) .[1]

This technical guide analyzes the compound’s mechanism as a dual-inhibitor of FLT3 (Fms-like tyrosine kinase 3) and CDK (Cyclin-dependent kinases) , detailing its binding modes, synthesis, and validation protocols.[1] By mimicking the adenine ring of ATP, the pyrazole-carboxamide motif functions as a potent hinge-binder, arresting cell division in malignant phenotypes.[1]

Chemical Identity & Structural Biology[1]

Physicochemical Profile

The molecule consists of a pyrazole ring coupled to a 4-chlorophenyl group via a carboxamide linker.[1] This arrangement creates a "donor-acceptor-donor" motif ideal for hydrogen bonding within enzyme active sites.[1]

| Property | Value | Relevance |

| IUPAC Name | N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide | Precise chemical identification |

| Molecular Weight | ~221.64 g/mol | Fragment-like; high ligand efficiency |

| H-Bond Donors | 2 (Pyrazole NH, Amide NH) | Critical for Hinge Region binding |

| H-Bond Acceptors | 2 (Pyrazole N, Amide O) | Critical for Hinge Region binding |

| Lipophilicity (cLogP) | ~2.5 - 3.0 | Good membrane permeability; drug-like |

Mechanism of Action: The "Hinge Binder" Hypothesis

In the context of kinase inhibition (specifically FLT3 and CDK2/4), the 1H-pyrazole-3-carboxamide core acts as an ATP-mimetic.[1]

-

Hinge Interaction: The pyrazole nitrogen and the carboxamide oxygen/nitrogen form a bidentate or tridentate hydrogen-bonding network with the backbone residues of the kinase hinge region (e.g., Glu/Leu residues).[1]

-

Hydrophobic Clamp: The 4-chlorophenyl moiety extends into the hydrophobic pocket adjacent to the ATP site, stabilizing the "inactive" conformation of the enzyme.[1]

-

Selectivity: The specific orientation of the chlorine atom (para-substitution) enhances van der Waals contacts within the selectivity pocket, distinguishing it from off-target kinases.[1]

Therapeutic Target: FLT3 & CDK Inhibition in AML[2][3]

The most advanced application of this scaffold is in the treatment of Acute Myeloid Leukemia (AML) .[1] Mutations in FLT3 (Internal Tandem Duplications, FLT3-ITD) drive uncontrolled proliferation.[1]

Signaling Pathway Blockade

Inhibition of FLT3 by N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide derivatives shuts down downstream oncogenic signaling.[1]

Figure 1: Mechanism of FLT3 inhibition.[1] The scaffold competitively displaces ATP, blocking downstream PI3K/AKT and MAPK pathways, leading to apoptosis in AML cells.[1]

Comparative Potency Data

Derivatives of this scaffold (e.g., Compound 8t) have shown superior potency compared to first-generation inhibitors like FN-1501.[1][2][3]

| Compound | Target | IC50 (nM) | Efficacy vs. Control |

| Scaffold Derivative (8t) | FLT3 (WT) | 0.089 | >25x more potent than FN-1501 |

| Scaffold Derivative (8t) | CDK2 | 0.719 | Dual-inhibition synergy |

| Scaffold Derivative (8t) | CDK4 | 0.770 | Blocks G1/S transition |

| FN-1501 (Reference) | FLT3 (WT) | 2.33 | Baseline clinical candidate |

| FN-1501 (Reference) | CDK2 | 1.02 | - |

Experimental Protocols

Chemical Synthesis (Cyclocondensation Strategy)

To ensure high purity for biological screening, a robust "One-Pot" or stepwise cyclization protocol is recommended.[1]

Reagents:

-

4-Chlorophenylhydrazine hydrochloride[1]

-

Ethyl pyruvate or Ethyl 2,4-dioxovalerate derivatives[1]

-

Ethanol (solvent)[1]

Workflow:

-

Hydrazone Formation: React 4-chlorophenylhydrazine with the appropriate 1,3-dicarbonyl or keto-ester precursor in ethanol at reflux for 2 hours.

-

Cyclization: Add catalytic glacial acetic acid. Reflux for an additional 4-6 hours to close the pyrazole ring.

-

Amidation: If starting from an ester, react the intermediate ethyl pyrazole-3-carboxylate with the appropriate amine (or ammonia) to form the carboxamide.[1]

-

Purification: Recrystallize from ethanol/water to achieve >98% purity (verified by HPLC).

In Vitro Kinase Assay (Validation Protocol)

This protocol validates the inhibitory constant (

Methodology: FRET-based Kinase Assay

-

Preparation: Dilute N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide in DMSO (10 mM stock). Prepare serial dilutions (0.1 nM to 10

M). -

Enzyme Mix: Incubate recombinant FLT3 kinase (0.5 nM) with peptide substrate (FAM-labeled) in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl

, 1 mM EGTA, 0.01% Tween-20). -

Reaction Start: Add ATP (at

concentration, typically 10-50ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted"> -

Inhibition: Add inhibitor dilutions. Incubate for 60 minutes at room temperature.

-

Termination: Add EDTA-containing detection buffer.

-

Readout: Measure Fluorescence Resonance Energy Transfer (FRET) signal on a plate reader.

-

Analysis: Fit data to a sigmoidal dose-response equation:

ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="ng-star-inserted display">

Workflow Visualization

Figure 2: Integrated workflow from chemical synthesis to biological validation.

References

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives. International Journal of Molecular Sciences, 2019.[1] (Demonstrates FLT3/CDK inhibition). Link

-

Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry, 2013.[1] (Details antifungal/antitubercular activity). Link

-

Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory activity. Annals of Medicine, 2022.[1] (Kinase inhibition profiling).[1][4] Link

-

PubChem Compound Summary: N-[(4-chlorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide. National Center for Biotechnology Information.[1] Link[1]

Sources

- 1. N-[(4-chlorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide | C12H12ClN3O | CID 17444758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

Predictive & Experimental Profiling: Metabolic Stability of N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide

Executive Summary

The molecule N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide represents a privileged scaffold in medicinal and agricultural chemistry. It serves as a core substructure for CB1 receptor antagonists (derivatives of Rimonabant), FLT3 kinase inhibitors for acute myeloid leukemia, and succinate dehydrogenase inhibitor (SDHI) fungicides.

Despite its biological potency, this scaffold presents distinct metabolic liabilities that can lead to rapid clearance (Cl_int) and poor oral bioavailability. This guide provides a comprehensive technical framework for predicting, validating, and optimizing the metabolic stability of this compound. We move beyond simple "testing" to understanding the causality of metabolic attrition.

In Silico Metabolic Liability Analysis

Before initiating wet-lab experiments, a structural dissection reveals the "soft spots" prone to enzymatic attack. The metabolic fate of N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide is governed by three primary structural features.

Structural Dissection & Predicted Liabilities

| Structural Motif | Primary Enzyme Class | Predicted Metabolic Event | Risk Level |

| 1H-Pyrazole Nitrogen | UGTs (Phase II) | N-Glucuronidation. The free NH at the 1-position is highly nucleophilic and accessible, making it a prime target for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). | High |

| Phenyl Ring (C3/C5) | CYPs (Phase I) | Oxidative Hydroxylation. The 4-Chloro substituent blocks the para position (usually the most reactive). This steric and electronic blockade shifts CYP-mediated oxidation to the meta (3-position) or ortho positions. | Medium |

| Amide Linker | Amidases / Carboxylesterases | Hydrolysis. While resonance stabilization from the pyrazole ring offers some protection, liver amidases can cleave this bond, releasing 4-chloroaniline (toxic) and pyrazole-3-carboxylic acid. | Low-Medium |

Visualization: Prediction Logic Flow

The following diagram illustrates the logical flow for predicting metabolic soft spots before experimental validation.

Caption: Figure 1. Structural deconstruction of metabolic liabilities identifying UGT-mediated glucuronidation as the primary predicted clearance pathway.

Experimental Validation: Microsomal Stability Protocol

To validate the in silico predictions, we utilize a Human Liver Microsome (HLM) stability assay. This system contains both Phase I (CYP) and, if supplemented with UDPGA, Phase II (UGT) enzymes.

Critical Note: Many standard screens omit UDPGA (the cofactor for UGTs). Given the predicted N-glucuronidation liability of the pyrazole, you must include UDPGA in the cofactor mix, or you will drastically underestimate the clearance.

Protocol: HLM Stability Assay (Co-factor Enriched)

Objective: Determine Intrinsic Clearance (

Reagents:

-

Pooled Human Liver Microsomes (20 mg/mL protein conc).

-

Test Compound (10 mM DMSO stock).

-

NADPH Regenerating System (for CYPs).

-

UDPGA (Uridine 5'-diphospho-glucuronic acid) (Required for Phase II).[1][2]

-

Alamethicin (pore-forming peptide to allow UDPGA entry into microsomes).

Workflow Steps:

-

Preparation: Dilute test compound to 1

M in 100 mM Potassium Phosphate buffer (pH 7.4). Final DMSO < 0.1%. -

Microsome Activation: Pre-incubate microsomes (0.5 mg/mL final) with Alamethicin (25

g/mg protein) on ice for 15 mins to permeabilize the membrane for UGT activity. -

Reaction Initiation:

-

Add NADPH (1 mM final) and UDPGA (2 mM final).

-

Incubate at 37°C in a shaking water bath.

-

-

Sampling: Remove aliquots (50

L) at -

Quenching: Immediately dispense into 150

L ice-cold Acetonitrile containing internal standard (e.g., Warfarin). -

Processing: Centrifuge at 4000 rpm for 20 mins to pellet protein. Inject supernatant into LC-MS/MS.

Data Analysis & Calculation

Plot the natural log (

-

Slope (

): Derived from linear regression of -

Half-life (

): -

Intrinsic Clearance (

):

Metabolite Identification (MetID)

Once instability is confirmed, identifying the metabolites guides structural optimization. We use High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).

Expected Metabolite Profile

| Metabolite ID | Mass Shift ( | Transformation | Mechanism |

| M1 | +176.0321 | Glucuronidation | Direct conjugation to Pyrazole NH (Phase II). |

| M2 | +15.9949 | Hydroxylation | CYP-mediated oxidation of Phenyl ring (Phase I). |

| M3 | -127.01 | Hydrolysis | Amide bond cleavage (loss of 4-chloroaniline). |

Experimental Workflow Diagram

Caption: Figure 2. Experimental workflow for determining metabolic stability and identifying metabolites using LC-MS/MS.

Optimization Strategies

If the compound shows high clearance (e.g.,

-

Block the Pyrazole NH:

-

Strategy: Alkylation (Methylation) of the 1H-position.

-

Effect: Eliminates the primary site for Glucuronidation.

-

Caution: Ensure this does not destroy binding affinity to the target receptor (e.g., CB1 or Kinase).

-

-

Steric Shielding of the Amide:

-

Strategy: Introduce an ortho-substituent (e.g., Methyl or Fluoro) on the phenyl ring next to the amide nitrogen.

-

Effect: Reduces susceptibility to amidase hydrolysis through steric hindrance.

-

-

Electronic Deactivation:

-

Strategy: Replace the 4-Chloro with a Trifluoromethyl (

) or add Fluorine at the 3-position. -

Effect: Lowers the electron density of the phenyl ring, making it less prone to CYP-mediated oxidation.

-

References

-

Scaffold Utility: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2018.

-

Metabolic Pathways: In vitro metabolism of diarylpyrazoles, a novel group of cannabinoid receptor ligands. Xenobiotica, 2005.

-

Experimental Protocols: Cytochrome P450 Enzymes and Drug Metabolism in Humans. Int. J. Mol. Sci., 2021.

-

Phase II Mechanisms: Phase II Drug Metabolism.[1][2] Drug Hunter, 2022.

-

Agrochemical Relevance: Pyrazole Amide Scaffolds in Agricultural Chemistry. J. Agric. Food Chem., 2025.[3][4]

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide

Executive Summary & Scientific Rationale

This Application Note details the synthetic protocols for N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide , a privileged scaffold in medicinal chemistry often utilized in the development of VEGFR kinase inhibitors, cannabinoid receptor (CB1) antagonists, and anti-inflammatory agents [1, 2].

Mechanistic Insight

The synthesis relies on the formation of an amide bond between 1H-pyrazole-3-carboxylic acid and 4-chloroaniline . Two distinct methodologies are provided to address different experimental scales and purity requirements:

-

Method A (Discovery Scale): HATU-mediated coupling. This method is preferred for milligram-scale synthesis (10 mg – 500 mg) due to mild conditions that minimize side reactions at the unsubstituted pyrazole nitrogen (

). -

Method B (Scale-Up): Acid Chloride activation via Thionyl Chloride (

). This method is robust for multi-gram synthesis but requires strict moisture control and stoichiometric management to prevent oligomerization of the pyrazole core [3].

Retrosynthetic Analysis & Pathway

The bond disconnection occurs at the carboxamide junction. The critical decision point is the activation of the carboxylic acid without affecting the

Reaction Workflow Visualization

Figure 1: Synthetic pathway and potential divergence to side products.

Experimental Protocols

Reagents and Materials Table

| Reagent | MW ( g/mol ) | Equiv.[1][2] (Method A) | Equiv. (Method B) | Role |

| 1H-pyrazole-3-carboxylic acid | 112.09 | 1.0 | 1.0 | Starting Material |

| 4-Chloroaniline | 127.57 | 1.1 | 1.1 | Nucleophile |

| HATU | 380.23 | 1.2 | N/A | Coupling Agent |

| DIPEA (Hünig's Base) | 129.24 | 3.0 | N/A | Base (Proton Scavenger) |

| Thionyl Chloride ( | 118.97 | N/A | 5.0 (Solvent/Rgt) | Chlorinating Agent |

| Triethylamine (TEA) | 101.19 | N/A | 2.5 | Base |

| DMF | 73.09 | Solvent | Cat.[2] (Method B) | Solvent / Catalyst |

Method A: HATU-Mediated Coupling (Recommended for <1g)

Principle: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive ester (OAt-ester) that reacts rapidly with the aniline, minimizing the risk of racemization (if chiral centers were present) and

Protocol:

-

Dissolution: In a dry round-bottom flask (RBF), dissolve 1H-pyrazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv) at 0°C.

-

Critical Step: Stir for 15–30 minutes at 0°C to ensure formation of the active ester. The solution usually turns slightly yellow.

-

-

Coupling: Add 4-chloroaniline (1.1 equiv) in one portion.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Monitoring: Check TLC (50% EtOAc/Hexanes). Product typically appears at

.

-

-

Workup:

-

Dilute reaction mixture with EtOAc (10x volume).

-

Wash sequentially with:

-

1M HCl (2x) – Removes unreacted aniline and DIPEA.

-

Sat.

(2x) – Removes unreacted acid and HATU byproducts. -

Brine (1x).

-

-

-

Purification: Dry organic layer over

, filter, and concentrate. Purify via flash column chromatography (Gradient: 0

Method B: Acid Chloride Route (Recommended for >5g)

Principle: Conversion of the acid to the acid chloride using

Protocol:

-

Chlorination: Suspend 1H-pyrazole-3-carboxylic acid (1.0 equiv) in neat Thionyl Chloride (5.0 equiv). Add 1–2 drops of anhydrous DMF (catalyst).

-

Reflux: Heat to reflux (75°C) for 2–3 hours.

-

Observation: The suspension should become a clear solution, indicating acid chloride formation.

-

-

Evaporation: Concentrate the mixture under reduced pressure to remove excess

.-

Self-Validating Step: Azeotrope with dry toluene (2x) to ensure complete removal of

. Residual thionyl chloride will react with the aniline to form sulfinylamino impurities.

-

-

Coupling: Dissolve the crude acid chloride residue in anhydrous DCM (0.3 M).

-

Addition: Cool to 0°C. Add a solution of 4-chloroaniline (1.1 equiv) and Triethylamine (2.5 equiv) in DCM dropwise over 20 minutes.

-

Completion: Stir at RT for 4 hours.

-

Workup: Wash with water, 1M HCl, and brine. Recrystallize from Ethanol/Water if necessary.

Critical Process Parameters & Troubleshooting

Decision Logic for Optimization

Figure 2: Troubleshooting logic for common synthetic failures.

Key Quality Attributes

-

Appearance: White to off-white solid.

-

1H NMR (DMSO-

):-

Amide NH: Singlet,

ppm. -

Pyrazole CH: Doublet (C4) and Doublet (C5) around

6.8 and 7.8 ppm (coupling constant -

Aromatic protons: Two doublets (AA'BB' system) for the 4-chlorophenyl group.

-

-

Mass Spec: ESI+

calculated for

Safety & Handling (E-E-A-T)

-

Thionyl Chloride: Highly corrosive and reacts violently with water to release HCl and

gases. Perform all Method B operations in a well-ventilated fume hood. -

4-Chloroaniline: Toxic by inhalation, in contact with skin, and if swallowed. Potential carcinogen. Double-glove (Nitrile) and use a localized exhaust.

-

Waste Disposal: Aqueous layers from Method A contain HOBt/HATU byproducts which can be explosive upon dryness if azides are present (rare but possible with certain coupling agents). Dispose of in designated organic waste streams.

References

-

Kumar, V., et al. "Synthesis and anti-inflammatory activity of some new 3,5-diaryl-1H-pyrazole-3-carboxamides." Bioorganic & Medicinal Chemistry Letters, vol. 18, no. 14, 2008.

-

Rostom, S. A. F., et al. "Polysubstituted pyrazoles, part 5.[3][4] Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems." European Journal of Medicinal Chemistry, vol. 38, 2003, pp. 959–974.[4]

-

Ilhan, I. O., & Cadir, M. "Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides."[5] Asian Journal of Chemistry, vol. 24, no. 8, 2012. (Note: Generalized reference for acid chloride stability).

-

Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, vol. 61, no. 46, 2005, pp. 10827-10852.

Sources

- 1. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. researchgate.net [researchgate.net]

- 4. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

Solubility of N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide in DMSO and water

Application Note: Solubility & Handling of N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide

Executive Summary

N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide (MW: ~221.64 g/mol ) is a synthetic pyrazole derivative often utilized as a scaffold in the development of kinase inhibitors, cannabinoid receptor ligands, and anti-inflammatory agents.[1][2] Like many pyrazole-carboxamides, it exhibits low aqueous solubility (lipophilic nature) and high solubility in polar aprotic solvents such as DMSO.[3]

This guide provides a standardized protocol for solubilizing this compound to ensure experimental reproducibility. It addresses the critical "crashing out" phenomenon observed when diluting concentrated DMSO stocks into aqueous buffers, a common source of false negatives in biological assays.

Physicochemical Profile

Understanding the physical properties is the first step to successful formulation.

| Property | Value (Estimated/Experimental) | Notes |

| Molecular Formula | C₁₀H₈ClN₃O | |

| Molecular Weight | 221.64 g/mol | |

| LogP (Octanol/Water) | ~2.5 – 3.2 | Moderately lipophilic; predicts poor water solubility.[1][2] |

| pKa | ~11.5 (Pyrazole NH) | Weakly acidic; deprotonation at high pH may increase solubility. |

| Solubility in DMSO | ≥ 50 mM (> 11 mg/mL) | Preferred solvent for stock solutions. |

| Solubility in Water | < 100 µM (< 0.02 mg/mL) | Critical: Insoluble in pure water; requires co-solvent or carrier. |

| Appearance | White to off-white solid | Crystalline powder. |

Solubility Protocols

Protocol A: Preparation of High-Concentration Stock (DMSO)

Objective: Create a stable, concentrated stock solution (typically 10 mM or 50 mM) for long-term storage.[1]

Materials:

-

Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% purity (ACS Reagent or Spectrophotometric Grade).[3]

-

Amber glass vials (borosilicate) with PTFE-lined caps.

Step-by-Step Procedure:

-

Calculate Mass: Determine the mass required for a target concentration (e.g., 10 mM).

-

Formula:

[3] -

Example: To make 1 mL of a 10 mM stock:

.

-

-

Weighing: Weigh the compound directly into the amber vial. Do not weigh on paper and transfer, as static charge can cause loss of this fine powder.[3]

-

Solvent Addition: Add the calculated volume of anhydrous DMSO.

-

Dissolution:

-

Vortex vigorously for 30–60 seconds.

-

Visual Check: The solution should be completely clear. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Technical Insight: DMSO is hygroscopic.[5] Water absorption decreases its solvent power and can cause compound degradation over time. Always use fresh or desiccated DMSO.

Protocol B: Aqueous Dilution (The "Intermediate Step" Method)

Objective: Dilute the DMSO stock into an aqueous assay buffer (e.g., PBS) without causing precipitation.[3] Challenge: Direct addition of high-concentration DMSO stock to water often causes local high concentrations, leading to immediate precipitation (the "cloud effect").[3]

The "Intermediate Step" Workflow: Instead of jumping from 100% DMSO to 1% DMSO, use an intermediate dilution step.

-

Prepare Assay Buffer: Ensure buffer (PBS, HEPES) is at room temperature or 37°C. Cold buffers promote precipitation.[3]

-

Intermediate Dilution (10x Working Conc.):

-

Mixing Technique:

-

Place the pipette tip submerged in the buffer.

-

Expel the DMSO stock slowly while swirling or vortexing the buffer.

-

Do NOT drop the DMSO stock onto the surface of the buffer.

-

Visualization: Solubility & Dilution Workflow

The following diagram illustrates the critical decision points to prevent precipitation artifacts in biological data.

Caption: Workflow for preparing stable assay solutions. The "Intermediate Dilution" step is critical for maintaining solubility upon introduction to aqueous buffers.[3]

Quality Control: The Solubility Limit Test

Before running expensive biological assays, determine the Kinetic Solubility Limit of your specific batch.[3]

-

Prepare a Concentration Series: 1, 10, 50, 100 µM in Assay Buffer (constant 1% DMSO).

-

Incubation: Incubate at Room Temperature for 2 hours (or assay duration).

-

Readout (Nephelometry or Absorbance):

-

Measure Absorbance at 600 nm (OD600) .

-

Result: An OD600 > 0.01 (relative to blank) indicates precipitation.

-

-

Action: Perform assays below the concentration where OD600 spikes.

References

-

Di, L., & Kerns, E. H. (2015).[3] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text on solubility optimization).

-

BenchChem. (2025).[5] Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from [3]

-

Lipinski, C. A., et al. (2001).[3] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.[3][1] (Foundational paper on LogP and solubility).

-

Gaylord Chemical. (2007).[7] Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [3]

-

Sigma-Aldrich. (n.d.). Product Specification: Pyrazole Derivatives. Retrieved from [1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. sphinxsai.com [sphinxsai.com]

- 4. 1H-Pyrazole-3-carboxamide, 5-(4-chlorophenyl)-1-(2,4-dichl… [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Detection of N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide

Chemical Context and Analytical Rationale

The compound N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide represents a highly relevant structural motif in modern drug discovery and agrochemistry. Pyrazole-carboxamide derivatives frequently exhibit potent biological activities, including kinase inhibition, anti-inflammatory effects, and antimicrobial properties[1].

From an analytical perspective, this molecule presents specific physicochemical challenges and opportunities:

-

Hydrophobicity: The 4-chlorophenyl group significantly increases the molecule's lipophilicity (LogP ~2.5–3.0), necessitating a non-polar stationary phase.

-

Acid-Base Chemistry: The pyrazole ring contains nitrogen atoms capable of hydrogen bonding and weak basicity. Unsuppressed, these nitrogens can interact with residual silanol groups on silica-based columns, leading to severe peak tailing.

-

Chromophore Profile: The highly conjugated system—comprising the aromatic chlorophenyl ring, the carboxamide linker, and the pyrazole core—yields strong ultraviolet (UV) absorption, making Photodiode Array (PDA) or UV-Vis detection highly sensitive[2].

To ensure analytical rigor, the method development process must be grounded in causality, optimizing the mobile phase, stationary phase, and detection parameters to create a robust, self-validating system.

Fig 1. Logical workflow for RP-HPLC method development of pyrazole-carboxamides.

Method Development: The "Why" Behind the Parameters

Stationary Phase Selection

A C18 (Octadecylsilane) column is selected as the stationary phase. The dense hydrophobic alkyl chains provide excellent retention for the lipophilic 4-chlorophenyl moiety via hydrophobic partitioning. To mitigate secondary interactions, an end-capped C18 column is strictly required. End-capping masks free silanols, preventing the basic pyrazole nitrogens from engaging in cation-exchange interactions that cause peak asymmetry.

Mobile Phase Optimization

An isocratic elution strategy using Acetonitrile (ACN) and Water is employed. ACN is chosen over Methanol due to its lower viscosity, which reduces system backpressure, and its higher elution strength, which sharpens the peak of the hydrophobic analyte. Causality for Modifier: We introduce 0.1% Trifluoroacetic Acid (TFA) to the aqueous phase. TFA lowers the pH to ~2.0, ensuring that residual silanols on the column remain un-ionized (neutral), while acting as an ion-pairing agent for the pyrazole ring. This dual action is the critical mechanism for achieving a Gaussian peak shape (Tailing Factor < 1.5)[2].

Detector Optimization

Based on the conjugated pi-electron system of pyrazole-carboxamides, the UV absorption maximum typically occurs between 240 nm and 270 nm[1]. Detection is set to 254 nm , which provides an optimal signal-to-noise ratio while avoiding the low-wavelength noise associated with organic solvent cutoffs.

Fig 2. Chromatographic separation mechanism for N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide.

Experimental Protocol

Materials and Reagents

-

Analyte: N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide (Reference Standard, >99% purity).

-

Solvents: HPLC-grade Acetonitrile, HPLC-grade Methanol, Ultrapure Water (18.2 MΩ·cm).

-

Modifier: Trifluoroacetic Acid (TFA), LC-MS grade.

Optimized Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | C18, 150 mm × 4.6 mm, 5 µm (End-capped) | Balances high resolution with a short run time. |

| Mobile Phase | 60% ACN : 40% Water (containing 0.1% TFA) | Isocratic mode ensures baseline stability and reproducibility. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns; optimizes Van Deemter curve. |

| Injection Volume | 10 µL | Prevents column overloading while maintaining high sensitivity. |

| Column Temp. | 30 °C | Reduces solvent viscosity and standardizes partitioning kinetics. |

| Detection | UV at 254 nm | Targets the primary conjugated chromophore of the molecule. |

| Run Time | 10 Minutes | Ensures complete elution of the analyte (Expected Rt ~5.2 min). |

Step-by-Step Execution Workflow

Step 1: Mobile Phase Preparation

-

Measure 400 mL of Ultrapure Water. Add 1.0 mL of TFA and mix thoroughly.

-

Measure 600 mL of HPLC-grade Acetonitrile.

-

Combine the aqueous and organic phases. Filter through a 0.22 µm PTFE membrane and degas via sonication for 15 minutes to prevent air bubbles in the pump head.

Step 2: Sample Preparation Causality Check: The compound has poor aqueous solubility. Attempting to dissolve it directly in the mobile phase may cause precipitation.

-

Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve completely in HPLC-grade Methanol.

-

Working Solution (10 µg/mL): Pipette 100 µL of the stock solution into a 10 mL volumetric flask. Dilute to volume using the Mobile Phase. Diluting the final injection sample in the mobile phase prevents solvent-mismatch peak distortion (fronting/splitting) upon injection.

Step 3: System Equilibration & Self-Validation

-

Purge the HPLC system with the mobile phase.

-

Equilibrate the column at 1.0 mL/min for at least 30 column volumes (~45 minutes) until the UV baseline is completely flat.

-

Inject the System Suitability Test (SST) standard (10 µg/mL) six consecutive times. The system is only considered "Valid" and ready for sample analysis if it meets the criteria in Section 4.

System Suitability and Method Validation

To ensure trustworthiness, the method must be validated according to the ICH Q2(R1) guidelines [3]. The protocol is designed as a self-validating system; if the System Suitability Testing (SST) fails, the underlying cause must be corrected before proceeding.

System Suitability Criteria (Self-Validation Gate)

| Parameter | Acceptance Criteria | Implication if Failed |

| Retention Time (Rt) | ~5.2 min (± 2.0% RSD) | Pump leak, improper mobile phase mixing, or temperature drift. |

| Tailing Factor (Tf) | ≤ 1.5 | Column degradation, silanol interactions, or dead volume. |

| Theoretical Plates (N) | ≥ 3000 | Loss of column efficiency or improper sample solvent. |

| Area Precision | ≤ 2.0% RSD (n=6) | Autosampler malfunction or air bubbles in the syringe. |

Validation Summary Data (Simulated for ICH Q2 Compliance)

The following table summarizes the expected validation metrics for this specific pyrazole-carboxamide method[3].

| Validation Parameter | ICH Q2(R1) Metric | Result / Range |

| Linearity & Range | Correlation Coefficient ( | 1.0 – 100 µg/mL ( |

| Sensitivity (LOD) | S/N Ratio ≥ 3:1 | 0.15 µg/mL |

| Sensitivity (LOQ) | S/N Ratio ≥ 10:1 | 0.45 µg/mL |

| Accuracy (Recovery) | Spiked at 50%, 100%, 150% | 98.5% – 101.2% (Mean Recovery) |

| Intermediate Precision | Inter-day %RSD (n=6) | 1.1% |

Troubleshooting Guide

Even robust methods can encounter hardware or chemical deviations. Use the following logic to diagnose and correct chromatographic failures.

Fig 3. Diagnostic logic tree for resolving peak tailing issues in pyrazole analysis.

-

Problem: Split Peaks or Fronting.

-

Causality: The sample was likely injected in 100% Methanol. Because Methanol is a stronger eluent than the 60% ACN mobile phase, the analyte travels faster at the edges of the injection plug than in the center.

-

Solution: Always dilute the final injection sample in the mobile phase.

-

-

Problem: Shifting Retention Times.

-

Causality: Fluctuations in the column oven temperature alter the partitioning thermodynamics, or the TFA has evaporated from the aqueous phase, changing the ionization state of the pyrazole.

-

Solution: Ensure the column oven is strictly maintained at 30 °C and prepare fresh mobile phase every 48 hours.

-

References

-

Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]

-

Title: Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors Source: National Center for Biotechnology Information (NCBI) - PubMed Central (PMC) URL: [Link]

-

Title: A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazolone Derivative Source: Researcher.Life URL: [Link]

Sources

- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

Application Note: Cell Culture Dosing Regimens for N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide

This Application Note and Protocol provides a comprehensive guide for the use of N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide in cell culture. Given the specific structural features of this compound—a pyrazole-3-carboxamide core substituted with a 4-chlorophenyl moiety—it belongs to a privileged scaffold class often associated with kinase inhibition (e.g., MAPK, CDK) , cannabinoid receptor (CB1) antagonism , and nuclear receptor modulation (e.g., Androgen Receptor) .

As direct literature on this specific fragment is limited compared to its derivatives (e.g., Rimonabant, Darolutamide), this guide establishes a standardized characterization protocol derived from validated methodologies for structurally analogous bioactive pyrazoles.

Compound Profile & Physiochemical Properties[1][2][3][4]

Before initiating biological assays, accurate characterization of the chemical probe is essential to ensure reproducibility. N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide is a lipophilic small molecule.

| Property | Specification | Notes |

| Chemical Name | N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide | Core scaffold for various inhibitors. |

| Molecular Formula | C₁₀H₈ClN₃O | |

| Molecular Weight | 221.64 g/mol | Useful for molarity calculations. |

| Solubility | DMSO (>50 mM), Ethanol (Moderate) | Insoluble in water. Requires organic solvent stock. |

| LogP (Predicted) | ~2.5 - 3.0 | Lipophilic; readily crosses cell membranes. |

| Storage | -20°C (Solid), -80°C (DMSO Stock) | Protect from light and moisture. |

| Stability | Stable in DMSO for 3-6 months at -20°C. | Avoid repeated freeze-thaw cycles (>3 times). |

Reconstitution Protocol

-

Solvent: Use high-grade (cell culture tested) DMSO (Dimethyl Sulfoxide) .

-

Concentration: Prepare a 10 mM or 50 mM stock solution .

-

Example: To prepare 10 mM stock from 5 mg of powder:

-

-

Sterilization: Do not filter DMSO stocks through standard 0.22 µm aqueous filters (they may dissolve). Use PTFE or Nylon filters if necessary, or ensure aseptic handling.

Biological Mechanism & Experimental Rationale

The pyrazole-3-carboxamide scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with multiple targets depending on the substitution pattern. In the absence of a specific validated target for this exact fragment, it is best utilized as a chemical probe to interrogate potential Kinase or Receptor signaling pathways.

Hypothetical Target Landscape (Scaffold-Based)

-

MAPK/p38 Pathway: Pyrazole-carboxamides are classic ATP-competitive kinase inhibitors.

-

CB1 Receptor: The 1,5-diarylpyrazole core (e.g., Rimonabant) is a potent antagonist; this mono-aryl variant may exhibit partial agonist/antagonist activity.

-

Androgen Receptor (AR): Structural similarity to Darolutamide fragments suggests potential AR binding.

Pathway Diagram: Evaluation Workflow

The following diagram outlines the logical flow for evaluating the compound's activity in a cellular system.

Caption: Mechanistic evaluation workflow for N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide, linking potential targets to specific assay readouts.

Experimental Design: Dosing Regimens

To determine the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (effective concentration), a broad dose-response study is required.

Phase 1: Dose-Finding (Range Finding)

-

Objective: Identify the active concentration window and toxic threshold.

-

Dose Range: Logarithmic scale (0.1 µM – 100 µM).

-

Duration: 24, 48, and 72 hours.

-

Cell Lines:

-

Cancer:[1] HeLa, MCF-7, PC3 (General proliferation).

-

Immune: RAW 264.7 (Inflammation/Kinase signaling).

-

Phase 2: Precision Dosing (Mechanism Validation)

-

Objective: Validate specific target inhibition (e.g., Western Blot).

-

Dose Range: Centered around the determined IC₅₀ (e.g., 0.5x, 1x, 2x, 5x IC₅₀).

-

Duration: Short-term (1–6 hours) for signaling (phosphorylation); Long-term (24–48 hours) for expression/apoptosis.

Recommended Dosing Table

| Assay Type | Concentration Range | Treatment Time | Vehicle Control | Positive Control (Ref) |

| Viability (MTS/CCK-8) | 0.1, 1, 5, 10, 50, 100 µM | 48 – 72 h | 0.1% DMSO | Doxorubicin / Staurosporine |

| Kinase Signaling (WB) | 1, 5, 10, 20 µM | 30 min – 4 h | 0.1% DMSO | SB203580 (p38) / U0126 (MEK) |

| Reporter Assay (AR/CB1) | 0.1, 0.5, 1, 5, 10 µM | 16 – 24 h | 0.1% DMSO | Enzalutamide (AR) / Rimonabant (CB1) |

Detailed Protocols

Protocol A: Preparation of Treatment Media

Principle: Lipophilic compounds can precipitate in aqueous media. A "step-down" dilution method ensures stability.

-

Thaw Stock: Thaw the 10 mM DMSO stock at room temperature (RT). Vortex for 10 seconds.

-

Intermediate Dilution (100x):

-

Prepare a 100 µM intermediate in culture media (or PBS if media precipitates).

-

Mix: 10 µL of 10 mM Stock + 990 µL of Media.

-

Note: This solution contains 1% DMSO.

-

-

Final Working Solutions (1x):

-

Dilute the intermediate 1:100 into the final well volume to achieve 1 µM (0.01% DMSO).

-

For higher doses (e.g., 10 µM), dilute the 10 mM stock 1:1000 directly into media (0.1% DMSO).

-

-

Vehicle Control: Prepare media with DMSO matching the highest concentration used (e.g., 0.1% or 0.5%). Never exceed 0.5% DMSO as it induces cytotoxicity.

Protocol B: Cell Viability Assay (96-well Format)

Objective: Determine cytotoxicity and IC₅₀.

-

Seeding: Seed cells (e.g., 5,000 cells/well) in 100 µL complete media. Incubate for 24h to allow attachment.

-

Treatment:

-

Remove old media.

-

Add 100 µL of Fresh Media containing the compound at 2x concentration? No , it is better to add 100 µL of 1x prepared media directly.

-

Include Blank (media only) and Vehicle (DMSO only) wells.

-

-

Incubation: Incubate for 48–72 hours at 37°C, 5% CO₂.

-

Readout: Add 10 µL of CCK-8 or MTS reagent. Incubate 1–4 hours. Measure Absorbance at 450 nm (CCK-8) or 490 nm (MTS).

-

Analysis: Normalize to Vehicle Control (100%). Plot Log(concentration) vs. % Viability to calculate IC₅₀.

Protocol C: Western Blot for Signaling (Short-Term)

Objective: Assess inhibition of phosphorylation (e.g., p-ERK, p-p38, p-AKT).

-

Seeding: Seed cells in 6-well plates (300,000 cells/well). Grow to 80% confluency.

-

Starvation (Optional but Recommended): Switch to serum-free media for 12–24h to reduce basal kinase activity.

-

Pre-treatment: Add N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide (e.g., 10 µM) for 1 hour .

-

Stimulation: Stimulate cells (e.g., with EGF, LPS, or PMA) for 15–30 minutes in the presence of the compound.

-

Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors.

-

Detection: Blot for Phospho-protein vs. Total-protein.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation in Media | High concentration (>50 µM) or low solubility. | Sonicate the stock. Dilute in serum-free media first (proteins can bind drug). Check for crystals under microscope. |

| High Vehicle Toxicity | DMSO concentration >0.5%. | Keep DMSO <0.1%. Include a "DMSO-only" dose curve to normalize. |

| No Effect Observed | Drug degradation or poor uptake. | Prepare fresh stock. Verify cell permeability (LogP is good, so uptake should be fine). Increase dose to 50 µM (limit of specificity). |

| Inconsistent IC₅₀ | Evaporation in outer wells. | Use PBS in edge wells of 96-well plate. Ensure thorough mixing of stock. |

References

-

Rostom, S. A., et al. (2003). "Polysubstituted pyrazoles, part 5.[2] Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents."[2][3] European Journal of Medicinal Chemistry. Link

-

Lange, J. H., & Kruse, C. G. (2005). "Key structural requirements for the cannabinoid CB1 receptor antagonist activity of rimonabant analogues." Drug Discovery Today. Link

-

BenchChem. "1H-Pyrazole-1-carboxamide, N-(4-chlorophenyl)-3,5-dimethyl- Biological Activity."[4] BenchChem Compound Database. Link

-

PubChem. "N-[(4-chlorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide Compound Summary."[5] National Library of Medicine. Link

-

Sigma-Aldrich. "DMSO Solubility and Cell Culture Protocols." Technical Documents. Link

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1H-Pyrazole-1-carboxamide, N-(4-chlorophenyl)-3,5-dimethyl- | 70584-44-0 | Benchchem [benchchem.com]

- 5. N-[(4-chlorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide | C12H12ClN3O | CID 17444758 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Overcoming poor aqueous solubility of N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide

The following Technical Support Guide is structured to address the solubility challenges of N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide . This guide assumes the persona of a Senior Application Scientist, focusing on mechanistic understanding, validated protocols, and troubleshooting.

Case ID: PYR-SOL-001 Compound: N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide Chemical Class: Diarylpyrazole / Carboxamide Scaffold Primary Challenge: High lattice energy and high lipophilicity (LogP > 3.[1]5) leading to aqueous insolubility.[2]

🔬 Module 1: Diagnostic & Physicochemical Profiling[1]

User Question: I tried dissolving the compound in water and PBS by adjusting the pH from 2 to 10, but it remains a suspension. Why is pH adjustment failing?

Scientist Response: This is a classic "Neutrality Trap."[2] Your compound is effectively neutral across the physiological pH range.[2]

-

The Mechanism: The pyrazole ring in the 1H-position has a pKa of approximately 14.0 (acidity) and ~2.5 (basicity).[2] The carboxamide linker is non-ionizable.[2] Therefore, between pH 2 and 10, the molecule remains uncharged.[2]

-

The Consequence: Since there are no ionizable groups to gain a charge and interact with water dipoles, pH adjustment will not improve solubility.[2] You are fighting against the crystal lattice energy (driven by intermolecular Hydrogen bonding between the amide and the pyrazole NH) and the hydrophobic effect of the chlorophenyl ring.[2]

Recommendation: Stop pH cycling. Switch immediately to Cosolvency or Complexation strategies.

| Parameter | Value (Est.) | Implication |

| LogP | 3.5 – 4.5 | Highly Lipophilic; requires organic cosolvents or surfactants.[1] |

| pKa (Acid) | ~14.0 | Pyrazole NH deprotonation requires extreme basicity (pH > 14).[2] |

| pKa (Base) | ~2.5 | Pyrazole N protonation requires extreme acidity (pH < 2).[2] |

| H-Bond Donors | 2 (Amide NH, Pyrazole NH) | Promotes strong crystal packing (high melting point).[2] |

🛠 Module 2: Formulation Strategies & Protocols

User Question: I need to prepare a 10 mM stock for cell-based assays and a formulation for IP injection in mice. What are the validated protocols?

Strategy A: The "Gold Standard" Stock Solution (In Vitro)

For cellular assays, you must overcome the "Crash-Out" effect when diluting into media.[2]

Protocol: DMSO/Tween 80 Cosolvent System Rationale: DMSO dissolves the lattice; Tween 80 prevents recrystallization upon dilution into aqueous media.[2]

-

Weighing: Weigh 3.1 mg of compound (MW ≈ 313.7 g/mol ) into a glass vial.

-

Primary Solubilization: Add 1.0 mL of anhydrous DMSO . Vortex for 30 seconds.[2] (Result: 10 mM Stock).[2][3]

-

Surfactant Shielding (Critical Step): Before adding to cell media, create an intermediate working solution.[2]

Strategy B: Cyclodextrin Complexation (In Vivo)

For animal studies, DMSO is toxic.[2] Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1]

Protocol: Inclusion Complex Formation Rationale: The chlorophenyl ring fits into the hydrophobic cavity of the cyclodextrin, while the outer shell remains hydrophilic.[2]

-

Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.[1][2]

-

Dispersion: Add the compound powder to the vehicle.

-

Energy Input: Sonicate at 40°C for 45–60 minutes.

-

Note: If the solution is cloudy, small amounts of PEG-400 (up to 5%) can be added as a bridge solvent.[2]

-

-

Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed drug.

📊 Module 3: Troubleshooting Guide

User Question: My compound precipitates immediately when I add the DMSO stock to the cell culture media. How do I fix this?

This is the "Solvent Shock" phenomenon.[2]

| Symptom | Probable Cause | Corrective Action |

| Immediate white cloudiness | Rapid recrystallization due to high lattice energy.[1] | Pre-warm media to 37°C before addition. Reduce stock concentration (e.g., use 5 mM instead of 10 mM). Add surfactant (0.1% Tween 80) to the media before adding the drug.[2] |

| Gel formation | Amide-induced hydrogen bonding networks.[1] | Avoid PBS for initial dilutions; salts promote "salting out."[2] Use pure water or 5% Glucose first.[2] |

| Loss of biological activity | Compound sticking to plasticware.[2] | Use glass-coated plates or "Low-Binding" polypropylene plastics.[1] This compound is highly lipophilic and will adsorb to standard polystyrene.[2] |

🧠 Visualizing the Solubility Decision Matrix

The following logic flow illustrates how to select the correct solubilization method based on your specific application (In Vitro vs. In Vivo).

Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.

📚 References

-

PubChem. 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (Rimonabant Analog) Physical Properties. National Library of Medicine.[2][4] [2][4]

-

Pharma Excipients. Solubility Enhancement of Poorly Soluble Drugs by using Novel Techniques: A Comprehensive Review. (2020).[2][4][5][6][7]

-

Journal of Drug Delivery and Therapeutics. Contemporary Review on Solubility Enhancement Techniques. (2023).[2][6]

-

EPA (CompTox). Physicochemical Properties of Pyrazole-3-Carboxamide Derivatives. US Environmental Protection Agency.[2] [2]

Sources

- 1. 1H-Pyrazole-3-carboxamide, 5-(4-chlorophenyl)-1-(2,4-dichl… [cymitquimica.com]

- 2. PubChemLite - N-(3-chlorophenyl)-1,2-bis(4-chlorophenyl)-3-hydroxy-5-oxo-pyrazole-4-carboxamide (C22H14Cl3N3O3) [pubchemlite.lcsb.uni.lu]

- 3. Compound N-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide - Chemdiv [chemdiv.com]

- 4. 5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | C17H16ClN3S | CID 5058774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. jddtonline.info [jddtonline.info]

- 7. pharmaexcipients.com [pharmaexcipients.com]

Optimizing purification methods to remove impurities from N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide

Technical Support Center: Purification Optimization for N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide

Current Status: Operational Agent: Dr. Aristhène (Senior Application Scientist) Ticket ID: PYR-334-OPT

Executive Summary

You are encountering difficulties in the purification of N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide . This compound presents a specific set of purification challenges due to the amphoteric nature of the pyrazole ring, the toxicity and lipophilicity of the 4-chloroaniline starting material, and the potential for urea byproducts if carbodiimide coupling (EDC/DCC) was employed.

This guide moves beyond generic protocols, offering a chemically grounded troubleshooting workflow designed to isolate your target molecule with high purity (>98%) suitable for biological assays.

Module 1: The "Sticky" Impurity (Removing 4-Chloroaniline)

User Question: I have performed the coupling reaction, but LC-MS shows persistent 4-chloroaniline (starting material) in my crude product. Standard water washes aren't removing it. How do I get rid of it without losing my product?

Technical Diagnosis:

4-Chloroaniline is a weak base (

The Solution: Chemoselective Acid Extraction

You must exploit the

-

Impurity (

): Protonates readily at pH < 3. -

Product (Pyrazole-3-carboxamide): The electron-withdrawing carboxamide group significantly lowers the basicity of the pyrazole ring (

).

Protocol:

-

Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc). Avoid DCM if possible, as emulsions are more common.

-

The Acid Wash: Wash the organic layer twice with 1N HCl (approx. pH 0-1).

-

The Brine Barrier: Wash the organic layer once with saturated brine to break any hydration shells.

-

Drying: Dry over

and concentrate.

Scientific Validation: This method relies on the "Basicity Gap." Since the amide functionality pulls electron density from the pyrazole ring, your product is far less basic than the aniline impurity, preventing product loss into the aqueous acid layer.

Module 2: Coupling Reagent Ghosting (Urea Byproducts)

User Question: I used EDC/HOBt for the synthesis. I see a white solid precipitating with my product that isn't soluble in water but also doesn't look like my compound. What is it?

Technical Diagnosis: This is likely DCU (Dicyclohexylurea) or DIU (Diisopropylurea) , the urea byproducts of carbodiimide coupling. They are notoriously difficult to remove because they have poor solubility in both water and many organic solvents, often co-precipitating with the product.

The Solution: Solvent Trituration Chromatography is often ineffective here because urea derivatives streak on silica. Solubility differentiation is the key.

Protocol:

-

Evaporation: Remove the reaction solvent completely.

-

Cold Wash: Suspend the crude solid in cold Acetonitrile (MeCN) or Diethyl Ether .

-

Logic: Your pyrazole carboxamide is moderately soluble in polar aprotic solvents (like MeCN), while urea byproducts are poorly soluble in cold MeCN/Ether.

-

-

Filtration: Filter the suspension. The solid on the filter is likely the urea impurity. The filtrate contains your product.

-

Alternative: If using EDC, the byproduct is water-soluble urea, but if you used EDC-HCl, ensure your aqueous washes were sufficient. If you used DCC, the byproduct is DCU (insoluble).

Recommendation: For future batches, consider switching to HATU or the Acid Chloride method (using

Module 3: Final Polishing (Recrystallization)

User Question: My product is 95% pure but has a slight yellow tint and an amorphous look. I need crystalline material for X-ray studies. Which solvent system works best?

Technical Diagnosis: The yellow tint often comes from oxidation products of aniline or trace coupling reagents. Amorphous solids indicate rapid precipitation rather than controlled crystallization. Pyrazole carboxamides crystallize well from protic/polar mixtures due to hydrogen bonding capabilities (Donor: Amide NH, Pyrazole NH; Acceptor: Pyrazole N, Carbonyl O).

The Solution: Binary Solvent Recrystallization Based on the solubility profile of pyrazole derivatives [2], the following systems are optimal:

Table 1: Optimized Recrystallization Systems

| Solvent System | Ratio (v/v) | Temperature Profile | Best For... |

| Ethanol / Water | 70:30 | Reflux | General Purity. Removes trace salts and polar impurities. |

| EtOAc / Hexanes | 40:60 | Reflux | Color Removal. Good for removing non-polar oily residues. |

| Acetonitrile / Water | 80:20 | Reflux | X-Ray Quality. Slower evaporation yields larger crystals. |

Step-by-Step Protocol (EtOH/Water):

-

Dissolve the crude solid in the minimum amount of boiling Ethanol (absolute).

-

Once dissolved, add hot water dropwise until the solution becomes slightly turbid (cloudy).

-

Add one drop of hot Ethanol to restore clarity.

-

Remove from heat and let it sit at Room Temperature (RT) for 2 hours. Do not disturb.

-

Move to a fridge (4°C) overnight.

-

Filter the white needles and wash with cold 50% EtOH/Water.

Visualizing the Workflow

The following decision tree illustrates the logical flow for purifying the crude reaction mixture.

Figure 1: Purification Logic Tree. Blue nodes indicate start/end states; Green indicates the product path; Red indicates critical impurity removal steps.

Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography instead of recrystallization? A: Yes, but pyrazoles can streak on silica due to their basicity. If you must use a column, deactivate the silica by adding 1% Triethylamine (Et3N) to your eluent system (e.g., 2% MeOH in DCM + 1% Et3N). This prevents the pyrazole from "sticking" to the acidic sites on the silica gel [3].

Q: Why is my yield lower than expected after the acid wash?

A: If your acid was too concentrated (e.g., 6N HCl) or the wash was too prolonged, you might have protonated the pyrazole ring (

Q: Is the 1H-pyrazole proton visible in NMR?

A: Often, the pyrazole N-H proton is broad or invisible in

References

-

Amide Bond Formation & Reagent Selection: Valeur, E., & Bradley, M. (2009).[3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

-

Purification of Pyrazole Derivatives: US Patent 5462960A. Process for the preparation of pyrazole-3-carboxamide derivatives.

-

Chromatography of Basic Heterocycles: ResearchGate Community Discussion. Purification of pyrazole compounds.

Sources

Resolving precipitation issues of N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide in buffer solutions

Topic: Resolving Precipitation Issues in Buffer Solutions

Welcome to the Technical Support Center. This guide addresses the physicochemical challenges associated with N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide , a lipophilic scaffold often utilized in kinase inhibition and cannabinoid receptor research.[1] Its structural rigidity and capacity for intermolecular hydrogen bonding (via the 1H-pyrazole and amide motifs) result in high crystal lattice energy, leading to frequent "crash-out" events in aqueous buffers.[1]

Diagnostic Workflow: The "Crash-Out" Decision Tree

Before altering your assay, use this logic flow to identify the root cause of precipitation.

Figure 1: Diagnostic logic flow for identifying the physicochemical driver of compound precipitation.

Technical Deep Dive: Why This Molecule Precipitates

To solve the problem, you must understand the mechanism. N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide presents a "perfect storm" for insolubility in water:

-

High Lattice Energy: The molecule possesses a 1H-pyrazole (donor) and a carboxamide (donor/acceptor).[1] These groups form strong intermolecular hydrogen bond networks in the solid state, making the energy cost to break the crystal lattice (dissolution) very high [1].

-

Planarity & Stacking: The 4-chlorophenyl ring and the pyrazole ring can adopt a planar conformation, facilitating

- -

Neutrality at Physiological pH:

-

The pyrazole NH is weakly acidic (

). -

The pyrazole N2 is weakly basic (

). -

Result: At pH 7.4, the molecule is uncharged (neutral). Neutral lipophilic species have the lowest solubility in water.

-

Troubleshooting Guides & FAQs

Module A: Stock Solution Integrity

Q: My 100 mM DMSO stock looks clear, but precipitates immediately upon adding to PBS. Why? A: You are likely triggering "Solvent Shock." DMSO is a hygroscopic solvent. If your stock has been freeze-thawed multiple times, it may have absorbed atmospheric water.[1] While the compound remains soluble in "wet" DMSO, the water lowers the solubility limit. When you drop this into PBS, the local concentration of DMSO drops instantly, and the compound faces an immediate hydrophobic environment, causing rapid nucleation.

-

Corrective Action:

Module B: The "Golden Rule" of Mixing

Q: Is there a specific way I should mix the compound into the buffer? A: Yes. Never add buffer to the DMSO stock. Always add the DMSO stock to the buffer while vortexing.

| Method | Outcome | Mechanism |

| Static Addition | Precipitation | A droplet of DMSO hits the water.[1] The interface has high local concentration, triggering nucleation (crystals form). |

| Vortex Addition | Soluble | Rapid dispersion prevents local supersaturation, keeping the compound in the "metastable" zone long enough to bind proteins or disperse. |

Module C: Buffer & Additive Optimization

Q: I need to run a cell-free enzymatic assay. PBS causes precipitation.[4] What can I add? A: For pyrazole carboxamides, simple ionic buffers (PBS/TBS) are often insufficient due to the "Salting Out" effect (ions compete for water hydration shells, forcing hydrophobic drugs out).

Recommended Additive Protocol:

-

Non-Ionic Surfactants: Add 0.01% - 0.05% Tween-20 or Triton X-100 to your buffer before adding the drug.[1] This creates micelles that sequester the lipophilic compound.

-

Carrier Proteins: If the assay tolerates it, add 0.1% BSA (Bovine Serum Albumin) . Albumin acts as a "sink" for lipophilic molecules, preventing crystallization [2].

-

Cyclodextrins: Use (2-Hydroxypropyl)-

-cyclodextrin (HP-

Step-by-Step Protocol: Creating a Stable Assay Solution

Use this protocol to prepare a 10

Reagents:

-

Compound Stock (10 mM in anhydrous DMSO)

-

Assay Buffer (e.g., HEPES pH 7.4)[1]

-

Surfactant (Tween-20)[1]

Procedure:

-

Prepare "Fortified" Buffer:

-

Add Tween-20 to your HEPES buffer to a final concentration of 0.05% (v/v) .[1]

-

Why? This lowers surface tension and provides a solubilizing environment immediately upon compound entry.

-

-

Intermediate Dilution (The "Step-Down" Method):

-

Prepare an intermediate plate/tube with 10% DMSO in Buffer + Tween.

-

Dilute your 10 mM stock 1:10 into this intermediate solution (Final: 1 mM compound, 10% DMSO).

-

Why? This prevents the drastic polarity shift from 100% DMSO to 0% DMSO.

-

-

Final Dilution:

-

Pipette the assay buffer (990

L) into a tube. -

Place the tube on a vortexer set to medium speed.

-

Slowly inject 10

L of the Intermediate Solution directly into the vortexing liquid (subsurface injection is best).

-

-

Validation:

-

Measure UV absorbance at 280-320 nm (or compound

) immediately and after 30 mins.[1] A drop in absorbance indicates precipitation (compound falling out of the light path).

-

Data Summary: Solubility Limits

| Solvent System | Estimated Solubility Limit* | Risk Level | Notes |

| 100% DMSO | > 50 mM | Low | Keep anhydrous.[1] |

| PBS (pH 7.4) | < 1 | Critical | Immediate crash-out likely.[1] |

| PBS + 0.05% Tween-20 | ~ 10-50 | Moderate | Kinetic solubility improved.[1] |

| PBS + 0.1% BSA | > 50 | Low | BSA binds the drug; check for assay interference. |

*Values are estimates based on structural analogs (e.g., Rimonabant fragments) and general lipophilic amide behavior [3].[1]

References

-

Lipinski, C. A., et al. (2012). Compound precipitation in high-concentration DMSO solutions.[1][2] Journal of Biomolecular Screening.[5] High lattice energy of planar amides drives precipitation in aqueous transition. [1]

-

BenchChem Technical Support. (2025). Troubleshooting Compound Precipitation in Cell Culture Media. Strategies for using carrier proteins (BSA) and surfactants to stabilize lipophilic drugs.

-

ThermoFisher Scientific. (2022). HPLC Troubleshooting: Precipitation of Buffers. Mechanisms of buffer incompatibility and "salting out" effects on organic analytes.

-

Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods.[1] Elsevier. Definitive guide on solubility, DMSO stock management, and kinetic vs. thermodynamic solubility.

Sources

Technical Support Center: Minimizing Side Reactions in Chlorophenyl Amidation

Welcome to the Technical Support Center for Chlorophenyl Amidation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and optimize your reaction outcomes. Our approach is grounded in mechanistic understanding and field-proven insights to ensure the reliability and success of your experiments.

Troubleshooting Guide

This section addresses specific issues you might encounter during the chlorophenyl amidation process. Each problem is followed by potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Amide Product

| Potential Cause | Recommended Solution(s) |

| Ineffective Catalyst Activation or Deactivation | The active Pd(0) species may not be forming efficiently or is deactivating prematurely. Solution: Use a pre-catalyst, such as a palladacycle, which can generate the active LPd(0) species more reliably upon exposure to a base[1]. If using a Pd(II) source like Pd(OAc)₂, ensure your conditions (e.g., presence of a reducing agent like an amine or phosphine ligand) are suitable for in situ reduction to Pd(0)[1]. Catalyst deactivation can present as the formation of palladium black[2]. Ensure strict anaerobic conditions, as oxygen can degrade the catalyst[2]. |

| Low Reactivity of the Aryl Chloride | Aryl chlorides are generally less reactive than their bromide or iodide counterparts in palladium-catalyzed aminations[3]. Solution: Increase the reaction temperature and/or extend the reaction time. Employ a more active catalyst system, which often involves using bulky, electron-rich phosphine ligands like RockPhos, XPhos, or SPhos, designed to facilitate the oxidative addition of the aryl chloride[2][3]. |

| Poor Nucleophilicity of the Amine/Amide | The amine or amide starting material may not be sufficiently nucleophilic, especially if it contains electron-withdrawing groups. Solution: For less nucleophilic amines, a stronger base or a more reactive coupling partner may be necessary[4]. If using a coupling agent like HATU, pre-activating the carboxylic acid for 15-30 minutes before adding the amine can improve efficiency[4]. |